

Pharmacokinetics of Antitubercular Agent-35: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Abstract

This technical guide provides an in-depth overview of the pharmacokinetic profile of Antitubercular Agent-35 (modeled after Pretomanid), a nitroimidazooxazine class antimicrobial agent. It is indicated for the treatment of multidrug-resistant and extensively drug-resistant pulmonary tuberculosis in combination with other antitubercular drugs.[1] This document details the absorption, distribution, metabolism, and excretion (ADME) of Antitubercular Agent-35, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in further research and development.

Introduction

Antitubercular Agent-35 is a prodrug that requires activation within Mycobacterium tuberculosis.[2] Its mechanism of action is twofold: it inhibits the synthesis of mycolic acids, which are essential for the bacterial cell wall, and it releases nitric oxide, which acts as a respiratory poison, particularly in anaerobic conditions.[2][3] This dual action makes it effective against both actively replicating and dormant bacilli.[3] Understanding the pharmacokinetic properties of this agent is crucial for optimizing dosing regimens, minimizing toxicity, and predicting potential drug-drug interactions.



Pharmacokinetic Profile

The pharmacokinetics of **Antitubercular Agent-35** have been characterized through various clinical and preclinical studies. The key parameters are summarized below.

Absorption

Following oral administration, **Antitubercular Agent-35** is absorbed from the gastrointestinal tract, with peak plasma concentrations (Tmax) typically reached within 4 to 5 hours.[4] The bioavailability of the drug is significantly influenced by food. Administration with a high-fat, high-calorie meal can increase the maximum concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[4] Steady-state plasma concentrations are generally achieved within 4 to 6 days of multiple dosing.[1]

Distribution

Antitubercular Agent-35 exhibits a moderate volume of distribution and is approximately 86.4% bound to plasma proteins.[4] A pharmacokinetic modeling study estimated the volume of distribution to be around 130 ± 5 L.[4]

Metabolism

The metabolism of **Antitubercular Agent-35** occurs through multiple reductive and oxidative pathways, with no single dominant pathway identified.[4] In vitro studies have shown that cytochrome P450 3A4 (CYP3A4) contributes to approximately 20% of its metabolism.[4] The activation of this prodrug within the mycobacterium is facilitated by a deazaflavin-dependent nitroreductase (Ddn).[2]

Excretion

Excretion of **Antitubercular Agent-35** and its metabolites occurs through both renal and fecal routes. Following a radiolabeled oral dose, approximately 53% of the radioactivity is recovered in the urine and about 38% in the feces.[4] A very small fraction, estimated at less than 1%, is excreted as the unchanged drug in the urine.[4] The elimination half-life is approximately 17 to 18 hours.[4]

Quantitative Pharmacokinetic Data



The following tables summarize the key quantitative pharmacokinetic parameters of **Antitubercular Agent-35**.

Table 1: Key Pharmacokinetic Parameters of Antitubercular Agent-35

Parameter	Value	Conditions
Tmax (Time to Peak Plasma Concentration)	4 - 5 hours	Fed or unfed state
Plasma Protein Binding	~86.4%	-
Volume of Distribution (Vd)	130 ± 5 L	Pharmacokinetic modeling
97.0 ± 17.2 L	Fed state	
180 ± 51.3 L	Fasted state	-
Elimination Half-Life (t½)	16.9 - 18 hours	Healthy subjects
Clearance (CL)	4.8 ± 0.2 L/h	Pharmacokinetic simulation
3.9 L/h	200 mg single dose, fed state	
7.6 L/h	200 mg single dose, fasted state	-

Data compiled from multiple sources.[4]

Table 2: Effect of Food on Bioavailability (200 mg Single Dose)

Parameter	Fasted State	Fed State (High-Fat Meal)
AUC (Area Under the Curve)	~28.1 µg•hr/mL	~51.6 μg•hr/mL

Data indicates a significant increase in absorption when taken with a high-fat meal.[4]

Experimental Protocols

This section outlines the generalized methodologies for key experiments used to determine the pharmacokinetic profile of antitubercular agents like **Antitubercular Agent-35**.



In Vivo Pharmacokinetic Study in a Rat Model

This protocol describes a typical in vivo pharmacokinetic study in rats to determine key parameters such as Cmax, Tmax, AUC, and half-life.

- Animal Model: Male Wistar rats are commonly used.[5] Animals are acclimatized for at least one week before the experiment with free access to food and water.[6]
- Drug Administration: The drug is administered orally via gavage. For intravenous administration, the drug is typically injected into the tail vein.
- Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a sparse sampling protocol from the saphenous vein.[6][7]
- Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentrationtime data using non-compartmental analysis.[8]

Bioanalytical Method Validation (LC-MS/MS)

This protocol outlines the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the agent in plasma, following regulatory guidelines.[9]

- Selectivity and Specificity: Blank plasma samples from at least six different sources are analyzed to ensure no interference from endogenous components at the retention time of the analyte and internal standard.[10]
- Linearity and Range: A calibration curve is prepared by spiking blank plasma with known concentrations of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.
 [6]



- Accuracy and Precision: The intra- and inter-day accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[11]
- Recovery: The extraction recovery of the analyte from the biological matrix is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.
- Matrix Effect: The effect of the plasma matrix on the ionization of the analyte is assessed by comparing the response of the analyte in post-extraction spiked plasma to that in a neat solution.
- Stability: The stability of the analyte in plasma is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[11]

In Vitro Metabolism Study (Human Liver Microsomes)

This protocol describes an in vitro study to identify metabolic pathways and potential for drugdrug interactions using human liver microsomes.[12]

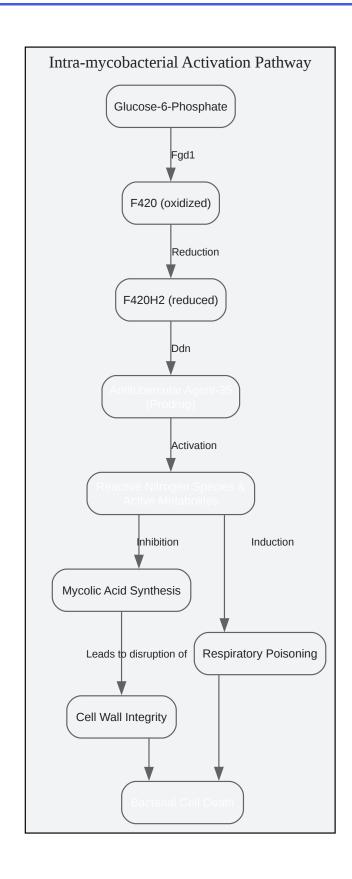
- Incubation: The test compound is incubated with pooled human liver microsomes at 37°C in the presence of NADPH as a cofactor to initiate Phase I metabolic reactions.[13]
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.
- Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
- Metabolite Identification: The samples are analyzed by LC-MS/MS to detect and identify
 potential metabolites by comparing the mass spectra of the parent drug and the metabolites
 formed.
- Metabolic Stability: The rate of disappearance of the parent drug over time is used to calculate in vitro metabolic stability parameters such as half-life and intrinsic clearance.[13]



Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of **Antitubercular Agent-35**.





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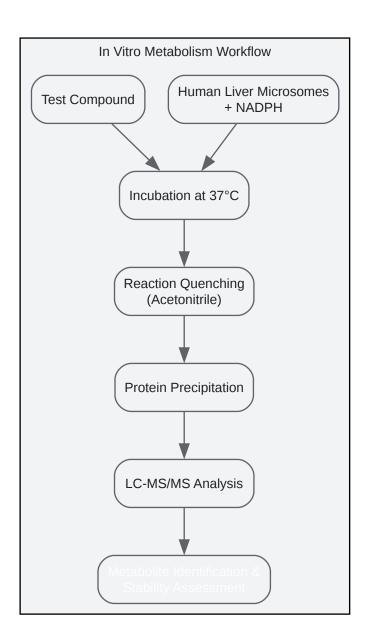
Caption: Intramycobacterial activation of Antitubercular Agent-35.





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Caption: Workflow for in vivo pharmacokinetic studies.



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Caption: Workflow for in vitro metabolism studies.

Drug-Drug Interactions

Given that CYP3A4 is involved in the metabolism of **Antitubercular Agent-35**, there is a potential for drug-drug interactions.[9] Co-administration with strong inducers of CYP3A4, such as rifampin, can significantly decrease the plasma concentrations of **Antitubercular Agent-35**, potentially reducing its efficacy. Conversely, co-administration with strong inhibitors of CYP3A4 may increase its plasma concentrations, raising concerns about potential toxicity. There are 255 known drug interactions with Pretomanid, the model for this guide.[14]

Conclusion

Antitubercular Agent-35 exhibits a pharmacokinetic profile that supports its use in combination regimens for treating resistant forms of tuberculosis. Its absorption is enhanced with food, and it has a half-life that allows for once-daily dosing. The metabolism is complex, with a minor contribution from CYP3A4, which necessitates caution when co-administering with potent inducers or inhibitors of this enzyme. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this class of compounds. Further studies are warranted to fully elucidate the clinical implications of its metabolic pathways and to explore its pharmacokinetic profile in special populations.

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- To cite this document: BenchChem. [Pharmacokinetics of Antitubercular Agent-35: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391541#pharmacokinetics-of-antitubercular-agent-35]

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